6-(cyclopentyloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide
Beschreibung
Eigenschaften
IUPAC Name |
6-cyclopentyloxy-N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c26-19(14-7-8-18(21-10-14)27-17-5-1-2-6-17)22-11-15-13-25(24-23-15)16-4-3-9-20-12-16/h3-4,7-10,12-13,17H,1-2,5-6,11H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLQOLFRUQZACD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
6-(cyclopentyloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 2034522-86-4 |
| Molecular Formula | C21H23N5O2 |
| Molecular Weight | 377.4 g/mol |
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and anti-thrombotic effects. For instance, studies on related compounds have demonstrated their ability to modulate cyclooxygenase (COX) pathways and influence prostacyclin production, which plays a crucial role in vascular health and thrombus formation .
Pharmacological Effects
- Anti-inflammatory Activity : The compound may exert anti-inflammatory effects by inhibiting COX enzymes, thereby reducing the synthesis of pro-inflammatory mediators.
- Thrombolytic Activity : Similar compounds have shown promise in enhancing thrombolytic responses in vivo. For example, 1-methylnicotinamide (MNA), a metabolite of nicotinamide, has been shown to induce a dose-dependent thrombolytic response and inhibit platelet aggregation . It is hypothesized that the triazole moiety in the compound could enhance its interaction with platelet receptors.
Study on Thrombolytic Activity
A study investigated the thrombolytic properties of MNA and its structural analogs. MNA was found to significantly enhance thrombolysis in arterial blood, suggesting that derivatives with similar structures could have therapeutic applications in managing thrombosis .
Neuroprotective Effects
Another area of research focuses on the neuroprotective potential of nicotinamide derivatives. Compounds like DNMN (a prodrug of NMN) have been shown to elevate brain choline levels, which could be beneficial in neurodegenerative diseases. This suggests that modifications to the nicotinamide structure can affect its bioavailability and efficacy in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Key Observations:
Core Variations :
- The target compound and ’s analogue share a nicotinamide core, while Compounds 54 () and the pyrimidinecarboxamide () employ acrylamide and pyrimidine cores, respectively. These differences influence electronic properties and target selectivity.
Substituent Effects: Cyclopentyloxy vs. Triazole vs. Thiazole: The triazole ring (target compound) offers superior hydrogen-bonding capacity compared to the thiazole ring (), which may improve binding affinity to biological targets .
Synthetic Strategies :
- The triazole moiety in the target compound and Compound 54 () is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . This method contrasts with traditional thiazole synthesis (), which often requires harsher conditions.
Functional Group Analysis
- Nicotinamide Derivatives : The target compound and ’s analogue utilize the nicotinamide scaffold for hydrogen bonding. However, the 6-substituent (cyclopentyloxy vs. hydroxyl) alters solubility and steric bulk .
- Triazole-Containing Compounds : Both the target compound and Compound 54 () feature triazole linkages, but the latter’s acetamidophenyl group introduces polar amide interactions absent in the target compound .
Hypothetical Pharmacological Implications
While biological activity data are absent in the provided evidence, structural trends suggest:
Vorbereitungsmethoden
Nucleophilic Aromatic Substitution
The cyclopentyloxy group is introduced via nucleophilic displacement of a leaving group (e.g., chloride) on the nicotinic acid scaffold.
Procedure :
- Substrate : 6-Chloronicotinic acid is reacted with cyclopentanol in dimethylformamide (DMF) at 80–100°C.
- Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) facilitates deprotonation of cyclopentanol.
- Reaction Time : 12–24 hours under reflux.
- Workup : Acidification with HCl precipitates 6-(cyclopentyloxy)nicotinic acid, purified via recrystallization (ethanol/water).
Mechanistic Insight :
The reaction proceeds through a two-step mechanism:
- Deprotonation of cyclopentanol to form cyclopentoxide.
- Aromatic nucleophilic substitution (SNAr) at the electron-deficient C6 position of nicotinic acid, driven by the electron-withdrawing carboxylate group.
Yield : 65–78%, depending on base and solvent selection.
Synthesis of 1-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Methylamine
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is constructed via CuAAC, a regioselective "click" reaction.
Procedure :
- Azide Preparation : 3-Azidopyridine is synthesized by reacting 3-aminopyridine with sodium nitrite (NaNO₂) and trimethylsilyl azide (TMSN₃) in acidic medium.
- Alkyne Component : Propargylamine serves as the alkyne partner.
- Reaction Conditions :
- Catalyst: Copper(II) sulfate (CuSO₄) with sodium ascorbate in tert-butanol/water (1:1).
- Temperature: Room temperature, 6–12 hours.
- Workup : Extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate).
Regioselectivity : The Cu(I) catalyst ensures 1,4-disubstituted triazole formation exclusively.
Amide Bond Formation
Carboxylic Acid Activation
6-(Cyclopentyloxy)nicotinic acid is activated as an acyl chloride or mixed anhydride.
Acyl Chloride Method :
- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM).
- Conditions : Reflux for 2–4 hours, followed by solvent evaporation.
Mixed Anhydride Method :
- Reagents : Isobutyl chloroformate (IBCF) with N-methylmorpholine (NMM) in tetrahydrofuran (THF).
- Conditions : 0°C to room temperature, 1 hour.
Coupling with Triazole-Methylamine
The activated nicotinic acid derivative is reacted with 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-methylamine.
Procedure :
- Solvent : DCM or THF.
- Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA).
- Temperature : 0°C to room temperature, 4–8 hours.
- Workup : Extraction, followed by purification via column chromatography (ethyl acetate/methanol).
Alternative Synthetic Routes
One-Pot Multi-Component Reaction (MCR)
Optimization and Troubleshooting
Key Variables Affecting Yield
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Base for SNAr | Cs₂CO₃ | +15% vs. K₂CO₃ |
| CuAAC Catalyst | CuI/THPTA (ligand) | +10% vs. CuSO₄ |
| Coupling Agent | HATU | +12% vs. EDCl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
